

# Application Notes and Protocols for In Vivo Studies with UCT943

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## Compound of Interest

Compound Name: UCT943

Cat. No.: B15619827

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

**UCT943** is a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme in the parasite's life cycle.[1][2][3][4][5] Developed as a next-generation antimalarial candidate, **UCT943** demonstrates activity across multiple stages of the parasite's life cycle, including asexual blood stages, transmission-blocking, and liver stages.[3][4][6][7][8] Its improved solubility and permeability compared to its predecessor, MMV048, make it a valuable tool for in vivo research.[3][6][7][8][9][10] These application notes provide detailed protocols for the formulation and in vivo administration of **UCT943** to support preclinical research.

## Physicochemical Properties and Solubility

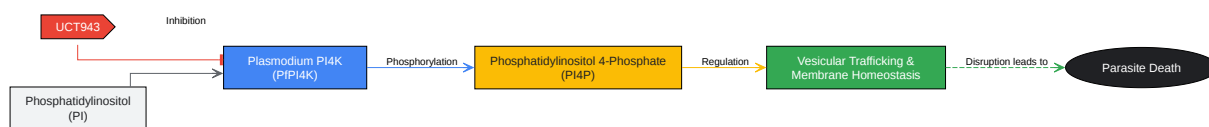
**UCT943** is a weak base with pH-dependent solubility, exhibiting higher solubility in acidic aqueous solutions.[6] It is classified as a Developability Classification System (DCS) class I compound, indicating high solubility and high permeability.[6] The compound is stable in solid form and in various solutions, including DMSO and aqueous buffers at different pH levels.[6]

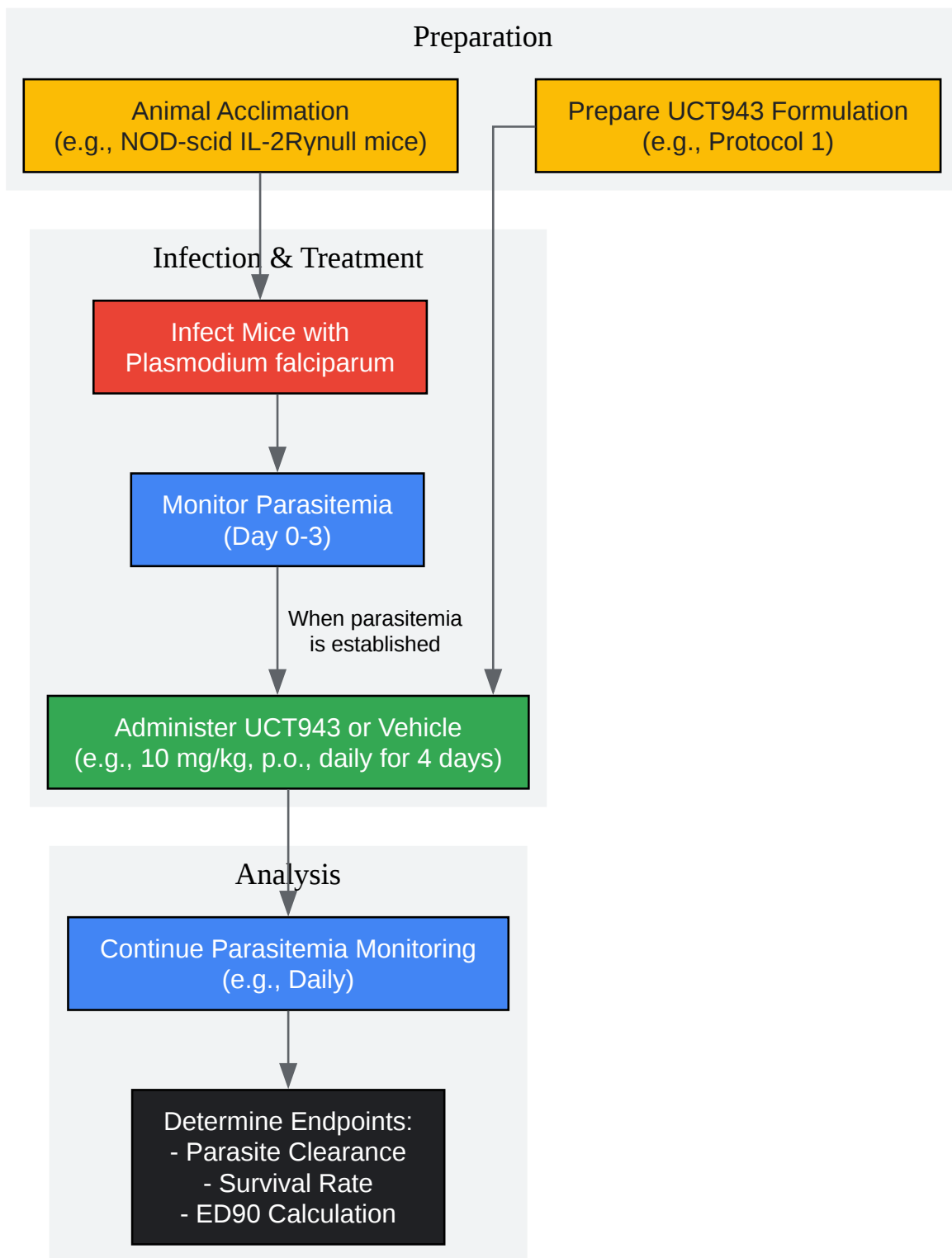
Table 1: Physicochemical and Pharmacokinetic Properties of **UCT943**

Property	Value	Reference
Molecular Formula	C <sub>23</sub> H <sub>26</sub> FN <sub>5</sub> O <sub>2</sub>	[2]
Molecular Weight	427.49 g/mol	[2]
pK <sub>a</sub>	7.5	[6]
logD (pH 7.4)	-0.27	[6]
Aqueous Solubility	pH-dependent; higher at lower pH	[6]
Permeability (Caco-2)	Papp (A → B): 28 x 10 <sup>-6</sup> cm/s, Papp (B → A): 25 x 10 <sup>-6</sup> cm/s	[6]
In Vitro Potency (IC <sub>50</sub> )	P. falciparum (NF54): 5.4 nM, P. falciparum (K1): 4.7 nM, P. vivax PI4K: 23 nM	[2][4]
In Vivo Efficacy (ED <sub>90</sub> )	P. berghei model: 1.0 mg/kg, P. falciparum NSG model: 0.25 mg/kg	[2]
Oral Bioavailability	66% to 98% across preclinical species	[7]

## Signaling Pathway of UCT943

**UCT943** exerts its antimalarial effect by inhibiting PfPI4K.[1][4] This kinase is crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane biology within the parasite.[1][11] Inhibition of PfPI4K disrupts essential cellular processes, leading to parasite death.[1][11]





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